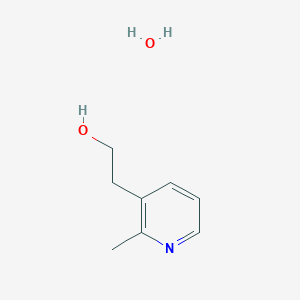amine](/img/structure/B13123017.png)
[(2-Cyclopropyl-1,3-thiazol-5-yl)methyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclopropyl-1,3-thiazol-5-yl)methylamine is an organic compound with the molecular formula C8H12N2S and a molecular weight of 168.26 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a cyclopropyl group, which is a three-membered carbon ring. The presence of these functional groups makes the compound interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-1,3-thiazol-5-yl)methylamine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Methylation: The final step involves the methylation of the amine group, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of (2-Cyclopropyl-1,3-thiazol-5-yl)methylamine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the cyclopropyl group, potentially opening the ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups to the amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Cyclopropyl-1,3-thiazol-5-yl)methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of thiazole-containing molecules with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Potential medicinal applications include the development of pharmaceuticals that target specific enzymes or receptors. The thiazole ring is a common motif in many bioactive molecules, making this compound a valuable starting point for drug discovery.
Industry
In the industrial sector, (2-Cyclopropyl-1,3-thiazol-5-yl)methylamine can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it versatile for various applications.
Mécanisme D'action
The mechanism of action of (2-Cyclopropyl-1,3-thiazol-5-yl)methylamine depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Methyl-1,3-thiazol-5-yl)methylamine
- [(4-Methyl-2-propyl-1,3-thiazol-5-yl)methyl]amine hydrochloride
- N-[(2-Cyclopropyl-4-thiazolyl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine
Uniqueness
(2-Cyclopropyl-1,3-thiazol-5-yl)methylamine is unique due to the presence of both a cyclopropyl group and a thiazole ring. This combination of functional groups is less common and can impart distinct chemical and biological properties. The cyclopropyl group adds strain and reactivity, while the thiazole ring contributes to aromaticity and potential biological activity.
Propriétés
Formule moléculaire |
C8H12N2S |
|---|---|
Poids moléculaire |
168.26 g/mol |
Nom IUPAC |
1-(2-cyclopropyl-1,3-thiazol-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H12N2S/c1-9-4-7-5-10-8(11-7)6-2-3-6/h5-6,9H,2-4H2,1H3 |
Clé InChI |
LYWPTOWOCLYUBI-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CN=C(S1)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


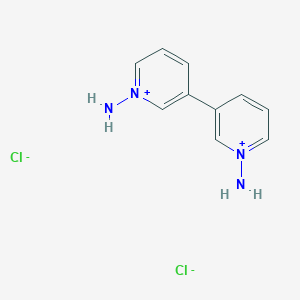
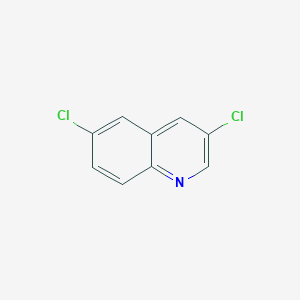
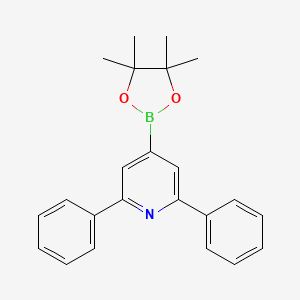
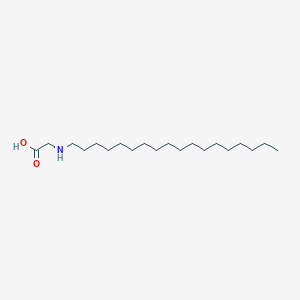

![Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate](/img/structure/B13122983.png)
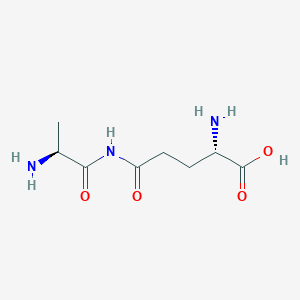
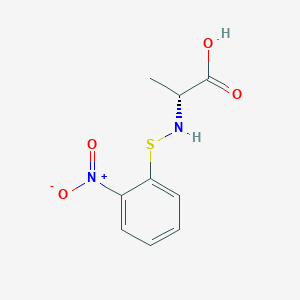
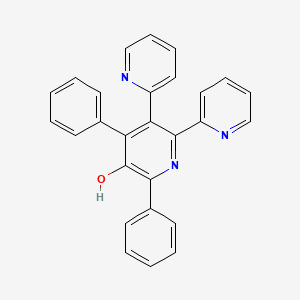
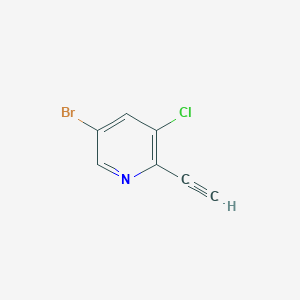

![1,3,7-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13123011.png)
